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2'-Hydroxy-4',5'-

dimethylacetophenone

Cat. No.: B128327 Get Quote

As a Senior Application Scientist, this guide provides a comprehensive comparative study of 2'-
Hydroxy-4',5'-dimethylacetophenone and its analogs. Given the limited direct literature on 2'-
Hydroxy-4',5'-dimethylacetophenone, this guide establishes a comparative framework based

on well-studied analogs and the principles of structure-activity relationships (SAR) within the

hydroxyacetophenone class.

Introduction: The Landscape of
Hydroxyacetophenone Derivatives
Hydroxyacetophenone derivatives are a class of organic compounds characterized by a phenyl

ring substituted with a hydroxyl group and an acetyl group. These compounds and their

analogs are of significant interest in medicinal chemistry and materials science due to their

diverse biological activities and utility as synthetic intermediates. This guide will focus on 2'-
Hydroxy-4',5'-dimethylacetophenone and its structural analogs to elucidate the impact of

substituent patterns on their physicochemical properties and potential applications.

The core structure, acetophenone, provides a versatile scaffold. The position of the hydroxyl

and methyl groups on the phenyl ring dramatically influences the molecule's electronic

properties, hydrogen bonding capabilities, and steric profile. These factors, in turn, dictate its

reactivity, biological activity, and spectroscopic characteristics.
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The primary synthetic route to 2'-Hydroxy-4',5'-dimethylacetophenone and its analogs is the

Fries rearrangement. This electrophilic aromatic substitution reaction involves the

rearrangement of a phenyl acetate precursor in the presence of a Lewis acid catalyst, typically

aluminum chloride (AlCl₃).

Experimental Protocol: Fries Rearrangement for the
Synthesis of 2'-Hydroxy-4',5'-dimethylacetophenone
Objective: To synthesize 2'-Hydroxy-4',5'-dimethylacetophenone from 3,4-dimethylphenyl

acetate.

Materials:

3,4-dimethylphenyl acetate

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Hydrochloric acid (HCl), 1M

Sodium bicarbonate (NaHCO₃), saturated solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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In a clean, dry round-bottom flask, dissolve 3,4-dimethylphenyl acetate (1 eq.) in anhydrous

dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C using an ice bath.

Slowly add anhydrous aluminum chloride (1.2 eq.) portion-wise to the stirred solution.

Caution: The reaction is exothermic.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2-3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M

HCl.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Causality and Mechanistic Insight: The Fries rearrangement proceeds via the formation of an

acylium ion intermediate, which then attacks the aromatic ring. The regioselectivity of the

rearrangement (ortho vs. para) is influenced by temperature. Lower temperatures favor the

formation of the para-isomer, while higher temperatures favor the ortho-isomer. In the case of

3,4-dimethylphenyl acetate, the incoming acyl group is directed to the ortho position relative to

the hydroxyl group due to the directing effects of the methyl groups and the formation of a

stable six-membered chelate ring with the aluminum chloride catalyst.

Workflow Diagram: Synthesis via Fries Rearrangement
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Caption: Synthetic workflow for 2'-Hydroxy-4',5'-dimethylacetophenone.

Comparative Analysis of Physicochemical
Properties
The properties of hydroxyacetophenone analogs are highly dependent on the substitution

pattern of the hydroxyl and methyl groups on the aromatic ring. Below is a comparative table of

predicted and known properties of 2'-Hydroxy-4',5'-dimethylacetophenone and its isomers.

Property
2'-Hydroxy-4',5'-
dimethylacetophen
one

2'-Hydroxy-3',4'-
dimethylacetophen
one

4'-Hydroxy-2',3'-
dimethylacetophen
one

Structure

Molecular Formula C₁₀H₁₂O₂ C₁₀H₁₂O₂ C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol

Boiling Point

(Predicted)
~250-260 °C ~245-255 °C ~260-270 °C

Acidity (pKa of -OH,

Predicted)
~9.5 - 10.5 ~9.8 - 10.8 ~8.0 - 9.0

Hydrogen Bonding
Intramolecular H-

bonding possible

Intramolecular H-

bonding possible

Intermolecular H-

bonding dominates
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Analysis of Structure-Property Relationships:

Acidity: The acidity of the phenolic hydroxyl group is influenced by the electronic effects of

the other substituents. In 4'-hydroxy isomers, the acetyl group's electron-withdrawing nature

at the para position increases the acidity (lowers the pKa) of the hydroxyl group. In 2'-

hydroxy isomers, this effect is less pronounced. The electron-donating methyl groups

generally decrease acidity.

Hydrogen Bonding: The presence of a hydroxyl group at the 2'-position allows for the

formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl

group. This is a key feature that influences the boiling point, solubility, and spectroscopic

properties of these analogs. Analogs with a 4'-hydroxyl group lack this capability and will

primarily engage in intermolecular hydrogen bonding, which can lead to higher melting and

boiling points in some cases.

Comparative Biological and Chemical Performance
While specific experimental data for 2'-Hydroxy-4',5'-dimethylacetophenone is scarce, we

can infer its potential performance based on studies of related hydroxyacetophenone

derivatives.

Antioxidant Activity
Hydroxyacetophenones are known to possess antioxidant properties due to the phenolic

hydroxyl group, which can act as a radical scavenger.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of acetophenone analogs.

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

Test compounds (acetophenone analogs) dissolved in methanol

Ascorbic acid (positive control)
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96-well microplate

UV-Vis microplate reader

Procedure:

Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

In a 96-well plate, add 100 µL of each dilution to respective wells.

Add 100 µL of DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

The percentage of radical scavenging activity is calculated using the formula: (A_control -

A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution

without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Expected Performance: The antioxidant activity is expected to be influenced by the position of

the hydroxyl group and the presence of electron-donating methyl groups. The 4'-hydroxy

analogs are often more potent antioxidants as the phenoxy radical formed upon hydrogen

donation is better stabilized by resonance with the acetyl group. The methyl groups, being

electron-donating, can also enhance the antioxidant capacity by stabilizing the radical.

Antimicrobial Activity
Certain hydroxyacetophenone derivatives have demonstrated antimicrobial activity. This is

often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparative Logic Diagram: Structure-Activity Relationship (SAR)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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